
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Cyclization of thioamides and α-haloketones: This method involves the reaction of a thioamide with an α-haloketone in the presence of a base.
Condensation reactions: Condensation of benzylamine, methyl ketone, and phenyl isothiocyanate under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Potential use in drug development due to its biological activity.
Industry: Used in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione involves interaction with specific molecular targets. These may include enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5(4H)-thione: Lacks the benzyl group.
4-Benzyl-2-phenyl-1,3-thiazole-5(4H)-thione: Lacks the methyl group.
4-Benzyl-4-methyl-1,3-thiazole-5(4H)-thione: Lacks the phenyl group.
Uniqueness
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione is unique due to the presence of all three substituents (benzyl, methyl, and phenyl) on the thiazole ring, which may confer specific biological activities and chemical properties.
Propiedades
Número CAS |
114234-23-0 |
|---|---|
Fórmula molecular |
C17H15NS2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-benzyl-4-methyl-2-phenyl-1,3-thiazole-5-thione |
InChI |
InChI=1S/C17H15NS2/c1-17(12-13-8-4-2-5-9-13)16(19)20-15(18-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clave InChI |
CPVXRGIHUWPLRG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=S)SC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


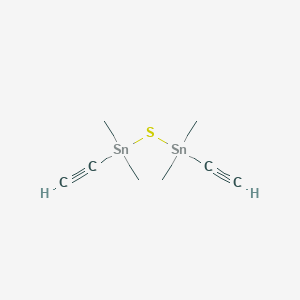
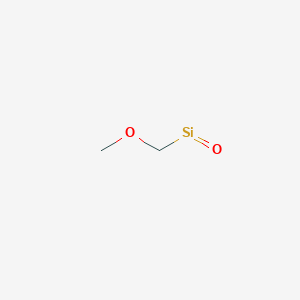
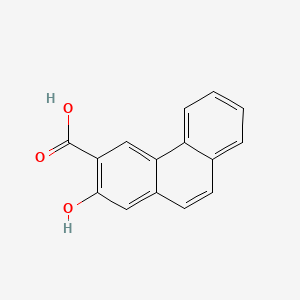
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
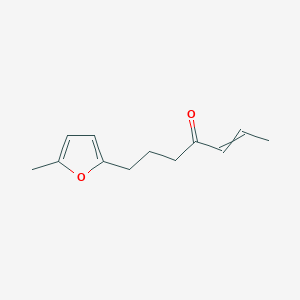
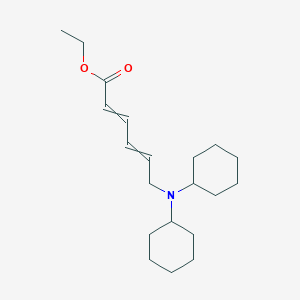
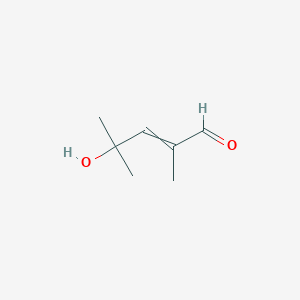

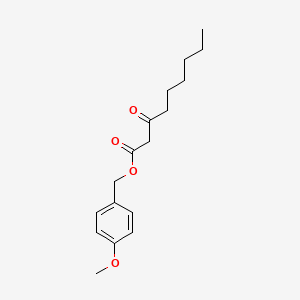
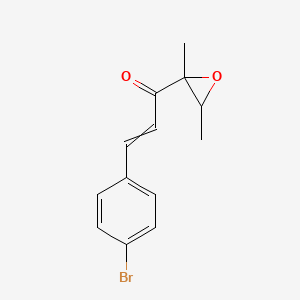
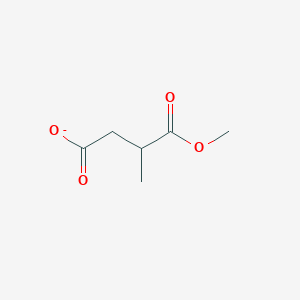
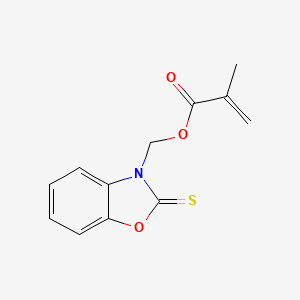
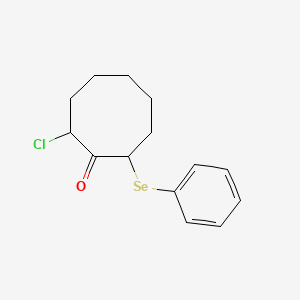
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
